molecular formula C18H15BrF3N3O2 B8239514 2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B8239514
M. Wt: 442.2 g/mol
InChI Key: XTIMAMSYRYAVJS-UHFFFAOYSA-N
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Description

2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound featuring a benzimidazole core substituted with a bromophenyl group, a methyl group, and a trifluoroethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multi-step organic reactions:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Acylation: The trifluoroethyl acetamide moiety is introduced via acylation, typically using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzimidazole core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium thiolate in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its benzimidazole core is known for its bioactivity, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The trifluoroethyl group enhances the metabolic stability and bioavailability of the compound, making it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The trifluoroethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1H-benzo[d]imidazole: Lacks the trifluoroethyl acetamide moiety, resulting in different chemical properties and biological activities.

    2-(3-(4-Chlorophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

The presence of both the bromophenyl group and the trifluoroethyl acetamide moiety in 2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide makes it unique. This combination enhances its chemical stability, reactivity, and potential bioactivity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-methyl-2-oxobenzimidazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrF3N3O2/c1-11-3-2-4-14-16(11)25(13-7-5-12(19)6-8-13)17(27)24(14)9-15(26)23-10-18(20,21)22/h2-8H,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIMAMSYRYAVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=O)N2C3=CC=C(C=C3)Br)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrF3N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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